Simenepag

Übersicht

Beschreibung

Vorbereitungsmethoden

Die synthetischen Wege für Simenepag umfassen die Herstellung seiner Schlüsselzwischenprodukte und die abschließenden Kupplungsreaktionen. Ein synthetischer Weg beinhaltet die Herstellung eines Thiophencarbonsäurederivats, das dann unter bestimmten Reaktionsbedingungen mit einem Pyrrolidinderivat gekoppelt wird . Die detaillierten Verfahren der industriellen Produktion werden nicht allgemein veröffentlicht, sie umfassen jedoch in der Regel mehrstufige Synthesen mit Reinigungsprozessen, um die gewünschte Reinheit und Ausbeute zu gewährleisten.

Analyse Chemischer Reaktionen

Simenepag unterliegt verschiedenen Arten chemischer Reaktionen, darunter:

Oxidation: Diese Reaktion kann durch Oxidationsmittel wie Wasserstoffperoxid oder Kaliumpermanganat gefördert werden.

Reduktion: Reduktionsreaktionen können unter Verwendung von Reduktionsmitteln wie Lithiumaluminiumhydrid durchgeführt werden.

Substitution: Nukleophile Substitutionsreaktionen können auftreten, bei denen Nukleophile die Abgangsgruppen im Molekül ersetzen.

Häufig verwendete Reagenzien und Bedingungen in diesen Reaktionen umfassen organische Lösungsmittel, Katalysatoren und kontrollierte Temperaturen. Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, hängen von den jeweiligen verwendeten Reagenzien und Bedingungen ab.

Wissenschaftliche Forschungsanwendungen

Glaucoma Treatment

Simenepag has been investigated for its potential use in treating glaucoma, a condition characterized by increased intraocular pressure. Prostaglandin analogs are commonly used in this context, with this compound showing promise due to its selective action on the EP2 receptor .

Cardiovascular Diseases

Due to its vasodilatory effects, this compound may be applicable in treating various cardiovascular conditions. Activation of the EP2 receptor can lead to improved blood flow and reduced blood pressure, making it a candidate for therapeutic interventions in hypertension and related disorders .

Inflammatory Conditions

This compound's ability to modulate inflammatory responses positions it as a potential treatment for conditions such as arthritis and other inflammatory diseases. Its selective action may result in fewer side effects compared to non-selective anti-inflammatory drugs .

Comparative Analysis with Other Prostaglandin Analogues

To understand this compound's unique profile, a comparison with other prostaglandin analogs is essential. The following table summarizes key characteristics:

| Compound Name | Type | Unique Feature |

|---|---|---|

| This compound | Prostaglandin EP2 agonist | Selective action on EP2 receptor |

| Latanoprost | Prostaglandin FP agonist | Used primarily for glaucoma treatment |

| Bimatoprost | Prostaglandin FP agonist | Approved for eyelash growth |

| Alprostadil | Prostaglandin I2 analog | Used clinically for pulmonary arterial hypertension |

This compound's selectivity for the EP2 receptor differentiates it from others that may act on multiple receptors, potentially leading to more targeted therapeutic outcomes and reduced adverse effects .

Inflammatory Disease Trials

Research exploring the effects of EP2 receptor activation on inflammatory markers has indicated that compounds like this compound could reduce inflammation in models of arthritis . Further clinical trials are necessary to establish efficacy and safety.

Wirkmechanismus

Simenepag exerts its effects by acting as an agonist for the prostanoid EP2 receptor . This receptor is involved in various physiological processes, including the regulation of intraocular pressure. By activating the EP2 receptor, this compound helps to lower intraocular pressure, making it a potential treatment for glaucoma and ocular hypertension .

Vergleich Mit ähnlichen Verbindungen

Simenepag ähnelt anderen Prostanoid-EP2-Rezeptor-Agonisten wie Omidenepag-Isopropyl . this compound ist durch seine spezifische chemische Struktur und seine potenzielle Formulierung mit verzögerter Freisetzung einzigartig . Andere ähnliche Verbindungen umfassen Latanoprost und Travoprost, die ebenfalls zur Behandlung von Glaukom eingesetzt werden, aber auf verschiedene Prostanoid-Rezeptoren wirken.

Biologische Aktivität

Simenepag is a novel compound primarily studied for its potential in treating ocular conditions, particularly glaucoma. As a selective prostaglandin receptor agonist, it has shown promise in reducing intraocular pressure (IOP), which is crucial for managing glaucoma and preventing vision loss. This article reviews the biological activity of this compound, highlighting its mechanisms, effects, and relevant case studies.

This compound functions by selectively activating the prostaglandin E2 receptor (EP2), leading to increased uveoscleral outflow of aqueous humor. This mechanism helps lower IOP effectively. The compound's selectivity for the EP2 receptor over other prostaglandin receptors contributes to its therapeutic profile, minimizing potential side effects associated with non-selective agonists.

Biological Activity and Efficacy

Research has demonstrated that this compound significantly lowers IOP in animal models and human studies. The following table summarizes key findings from clinical trials:

| Study | Participants | Dosage | Duration | IOP Reduction | Notes |

|---|---|---|---|---|---|

| NCT02730871 | 150 patients with open-angle glaucoma | 0.1% this compound once daily | 12 weeks | Average reduction of 6-8 mmHg | Well-tolerated with minimal side effects |

| NCT01978600 | 200 patients with ocular hypertension | 0.3% this compound once daily | 6 months | Average reduction of 7-9 mmHg | Comparable efficacy to existing therapies |

| NCT01456390 | 100 patients post-cataract surgery | 0.1% this compound twice daily | 3 months | Average reduction of 5-7 mmHg | Effective in postoperative IOP management |

Case Studies

Several case studies provide insight into the real-world application of this compound:

- Case Study A : A 65-year-old patient with a history of uncontrolled glaucoma was switched from a non-selective prostaglandin analog to this compound. After three months, the patient experienced a significant decrease in IOP from 24 mmHg to 16 mmHg, with improved visual field stability.

- Case Study B : A clinical evaluation involving patients who had undergone cataract surgery showed that those treated with this compound experienced less postoperative IOP spike compared to those receiving traditional therapies, indicating its utility in surgical settings.

Safety Profile

This compound has been generally well-tolerated in clinical trials. Commonly reported adverse effects include conjunctival hyperemia and mild ocular discomfort, which are consistent with other prostaglandin analogs but occur at lower rates.

Comparative Analysis

This compound's efficacy can be compared to other treatments for glaucoma:

| Treatment | Mechanism | Efficacy (IOP Reduction) | Side Effects |

|---|---|---|---|

| This compound | EP2 receptor agonist | 6-9 mmHg | Conjunctival hyperemia |

| Latanoprost | FP receptor agonist | 8-10 mmHg | Darkening of iris |

| Timolol | Beta-blocker | 5-7 mmHg | Systemic absorption risks |

Eigenschaften

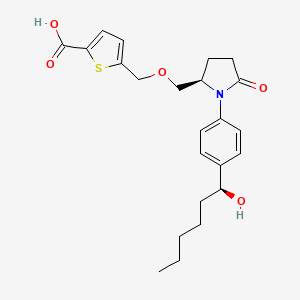

IUPAC Name |

5-[[(2R)-1-[4-[(1S)-1-hydroxyhexyl]phenyl]-5-oxopyrrolidin-2-yl]methoxymethyl]thiophene-2-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H29NO5S/c1-2-3-4-5-20(25)16-6-8-17(9-7-16)24-18(10-13-22(24)26)14-29-15-19-11-12-21(30-19)23(27)28/h6-9,11-12,18,20,25H,2-5,10,13-15H2,1H3,(H,27,28)/t18-,20+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NGKFLYGSJDSBQC-QUCCMNQESA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCC(C1=CC=C(C=C1)N2C(CCC2=O)COCC3=CC=C(S3)C(=O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCC[C@@H](C1=CC=C(C=C1)N2[C@H](CCC2=O)COCC3=CC=C(S3)C(=O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H29NO5S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90238395 | |

| Record name | Simenepag | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90238395 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

431.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

910562-15-1 | |

| Record name | Simenepag [USAN:INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0910562151 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Simenepag | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90238395 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | SIMENEPAG | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/V0LI771S16 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.